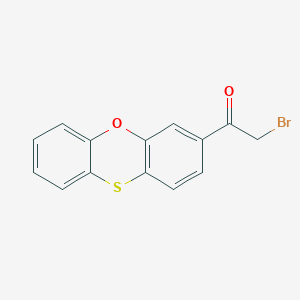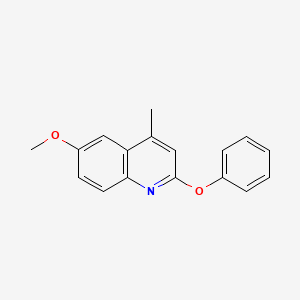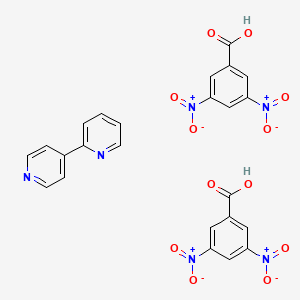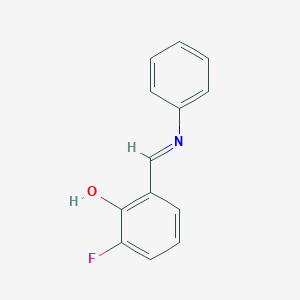![molecular formula C26H30O2 B14250341 1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene] CAS No. 501931-25-5](/img/structure/B14250341.png)
1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is an organic compound characterized by the presence of two pentoxyphenyl groups attached to a butadiyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne typically involves the coupling of 4-pentoxyphenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium acetate, in a solvent like tetrahydrofuran. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced alkyne bonds.
Substitution: Halogenated phenyl derivatives and other substituted products.
Applications De Recherche Scientifique
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne has several scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a bioactive molecule in medicinal chemistry.
Industrial Applications: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne involves its interaction with molecular targets through π-π stacking and van der Waals interactions. These interactions facilitate the formation of conductive pathways in organic electronic devices. Additionally, the compound’s ability to undergo various chemical reactions allows it to be modified for specific applications, enhancing its functionality and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(4-butoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne
- 1,4-Bis(4-ethoxyphenyl)-1,3-butadiyne
Uniqueness
1,4-Bis(4-pentoxyphenyl)-1,3-butadiyne is unique due to the presence of pentoxy groups, which provide enhanced solubility and processability compared to shorter alkoxy derivatives. This makes it particularly suitable for applications in organic electronics and materials science, where solubility and film-forming properties are crucial.
Propriétés
Numéro CAS |
501931-25-5 |
|---|---|
Formule moléculaire |
C26H30O2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
1-pentoxy-4-[4-(4-pentoxyphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C26H30O2/c1-3-5-9-21-27-25-17-13-23(14-18-25)11-7-8-12-24-15-19-26(20-16-24)28-22-10-6-4-2/h13-20H,3-6,9-10,21-22H2,1-2H3 |
Clé InChI |
GZBUHKOMITUDFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


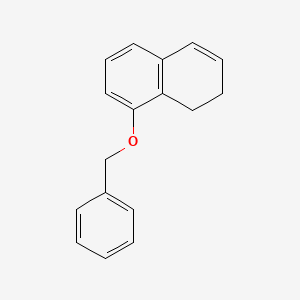
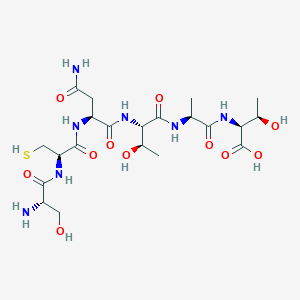
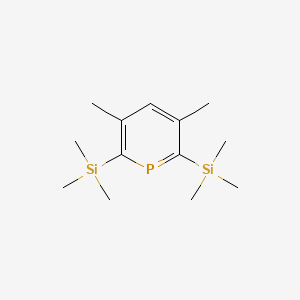
![5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-](/img/structure/B14250295.png)
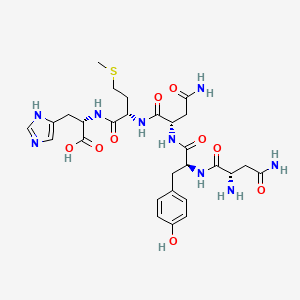
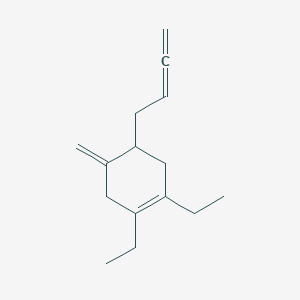
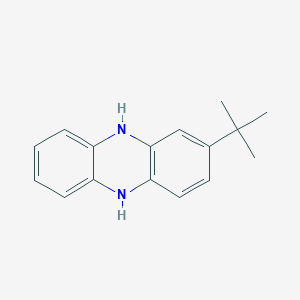
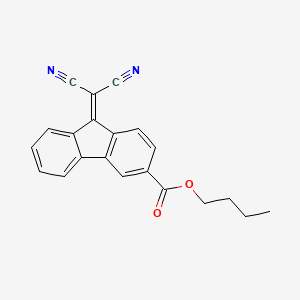

![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
